

# "physicochemical properties of 5-Methyl-1,2,3,4-tetrahydroquinoline"

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## Compound of Interest

Compound Name: 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

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An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including antiarrhythmic, antiviral, and antimalarial agents.<sup>[1]</sup> Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive building block for designing ligands that target complex biological receptors. 5-Methyl-1,2,3,4-tetrahydroquinoline, a specific derivative, offers an entry point for exploring structure-activity relationships (SAR) where substitution on the aromatic ring can modulate electronic and steric properties.

This guide serves as a comprehensive technical resource on the core physicochemical properties of 5-Methyl-1,2,3,4-tetrahydroquinoline. As Senior Application Scientists, we recognize that a deep understanding of a molecule's fundamental characteristics—such as its ionization state (pKa), lipophilicity (logP), and solubility—is not merely academic. These parameters are the bedrock of rational drug design, governing a compound's absorption,

distribution, metabolism, and excretion (ADME) profile. Here, we synthesize foundational data with field-proven experimental protocols, providing the causal insights necessary for its effective application in research and development.

## Core Physicochemical Data

The fundamental properties of 5-Methyl-1,2,3,4-tetrahydroquinoline are summarized below. This data provides a quantitative baseline for predictive modeling and experimental design.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>13</sub> N	<a href="#">[2]</a>
Molecular Weight	147.22 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	58960-02-4	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Data for the closely related 6-methyl isomer suggests a white or colorless to yellow powder or liquid.	
Melting Point	9 - 14 °C (for the parent 1,2,3,4-tetrahydroquinoline)	
Boiling Point	113 - 117 °C at 13 hPa (for the parent 1,2,3,4-tetrahydroquinoline)	
Density	1.061 g/cm <sup>3</sup> at 25 °C (for the parent 1,2,3,4-tetrahydroquinoline)	
pKa (Predicted)	~5.0 (Predicted for the conjugate acid, typical for tetrahydroquinolines)	<a href="#">[6]</a>
logP (Predicted)	~2.3 (Predicted, indicating moderate lipophilicity)	<a href="#">[7]</a>

# The Pillars of Drug Development: pKa, LogP, and Solubility

The values in the table are more than just numbers; they are predictors of biological behavior. For a molecule like 5-Methyl-1,2,3,4-tetrahydroquinoline, three properties are paramount in a drug development context.

- **Ionization Constant (pKa):** The tetrahydroquinoline moiety contains a secondary amine, which is basic. The pKa of its conjugate acid dictates the proportion of the molecule that will be protonated (charged) versus neutral at a given pH. At physiological pH (~7.4), a significant fraction of the molecule will exist as the charged ammonium cation. This ionization is critical as it dramatically increases aqueous solubility but can decrease membrane permeability, creating a crucial trade-off that must be balanced for optimal ADME properties.
- **Lipophilicity (logP):** The octanol-water partition coefficient (logP) is the gold standard for measuring a compound's lipophilicity, or "greasiness."<sup>[8]</sup> It directly correlates with a molecule's ability to partition into lipid bilayers, a necessary step for crossing cellular membranes and achieving systemic distribution. The predicted logP of ~2.3 suggests that 5-Methyl-1,2,3,4-tetrahydroquinoline has favorable lipophilicity for oral absorption, falling within the range typically associated with successful drug candidates.<sup>[9]</sup>
- **Aqueous Solubility:** For any orally administered drug, dissolution in the gastrointestinal tract is the first and often rate-limiting step to absorption. The solubility of this compound is a delicate interplay between the lipophilic methyl-substituted benzene ring and the potentially hydrophilic secondary amine.<sup>[10]</sup> While the neutral form may have limited water solubility, its solubility can be significantly enhanced in acidic environments (like the stomach) where the amine becomes protonated.

## Experimental Protocols: A Self-Validating Approach

Accurate experimental determination of these properties is essential, as *in silico* predictions provide only an estimate. The following protocols are designed to be robust and self-validating, providing the high-quality data required for regulatory submissions and lead optimization.

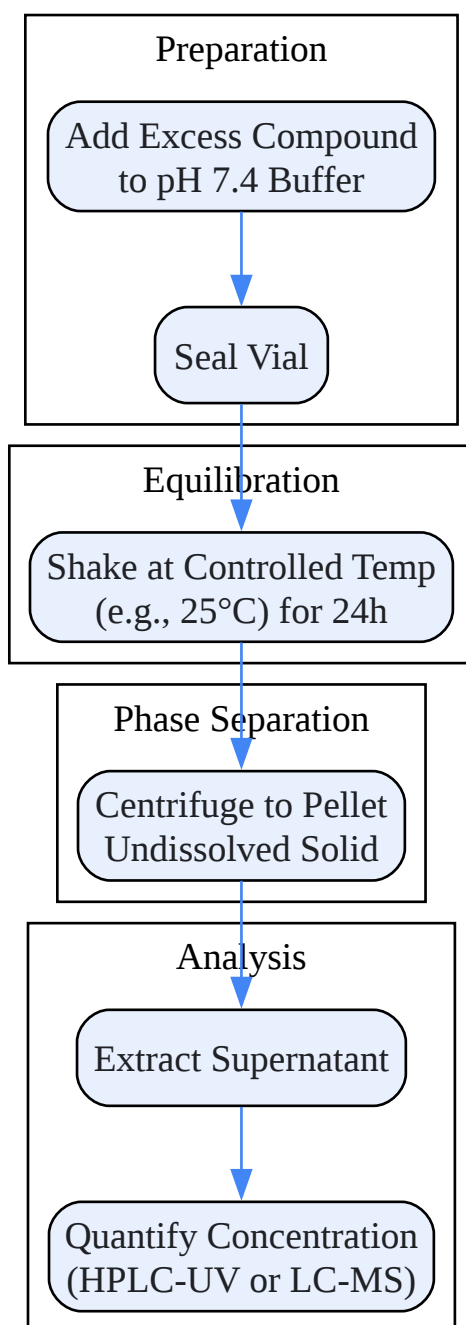
## Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This method remains the benchmark for solubility measurement, directly determining the equilibrium concentration of a compound in a saturated aqueous solution.

**Causality:** The core principle is to allow a surplus of the solid compound to reach thermodynamic equilibrium with the aqueous solvent. Measuring the concentration of the dissolved portion provides the intrinsic solubility. Temperature control is critical as solubility is temperature-dependent.

### Step-by-Step Methodology:

- **Solvent Preparation:** Use a physiologically relevant buffer, such as a phosphate-buffered saline (PBS) at pH 7.4, to mimic biological conditions.
- **Sample Preparation:** Add an excess amount of 5-Methyl-1,2,3,4-tetrahydroquinoline to a glass vial containing the buffer. The excess solid should be clearly visible.
- **Equilibration:** Seal the vial and place it in a shaker or rotator within a temperature-controlled incubator (typically 25 °C or 37 °C) for at least 24 hours.<sup>[10]</sup> This extended period ensures that equilibrium is fully achieved.
- **Phase Separation:** After equilibration, allow the vial to stand, letting the undissolved solid settle. To remove any suspended microparticles, centrifuge the sample at high speed.
- **Sample Analysis:** Carefully extract a known volume of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve.



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Caption: Workflow for Shake-Flask Solubility Determination.

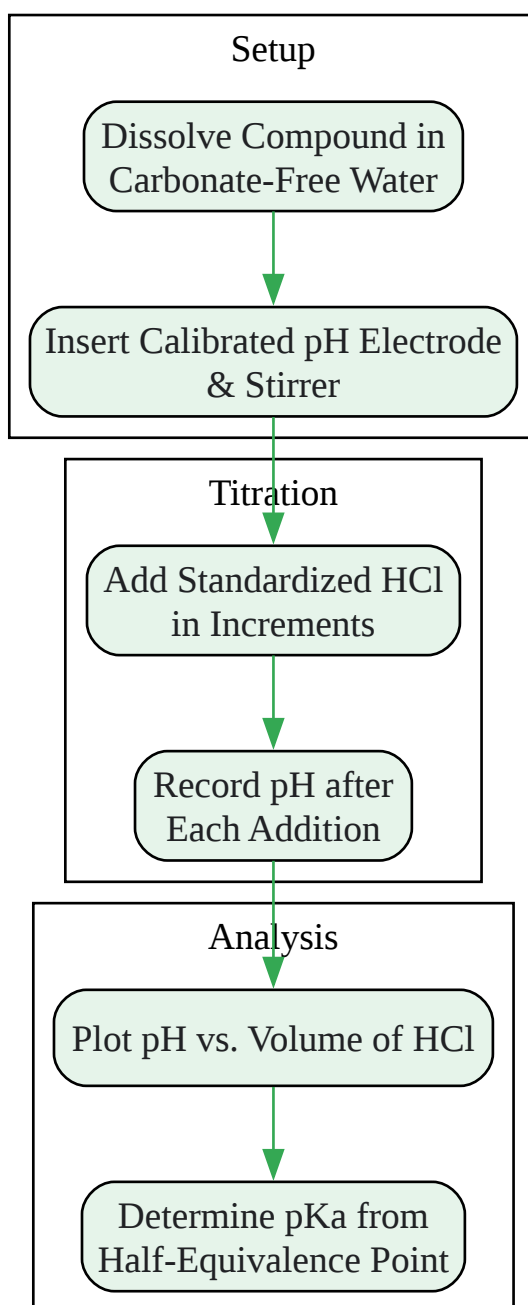
## Protocol 2: pKa Determination (Potentiometric Titration)

This classic method measures the pH of a solution as a titrant is added, allowing for the direct determination of the pKa from the resulting titration curve.<sup>[11]</sup>

Causality: As a strong acid (e.g., HCl) is added to a solution of the basic compound, the amine is protonated. The pH changes slowly near the point where half of the amine has been protonated. At this half-equivalence point, the concentrations of the free base and its conjugate acid are equal, and according to the Henderson-Hasselbalch equation, the measured pH is equal to the pKa.<sup>[12]</sup>

#### Step-by-Step Methodology:

- **Sample Preparation:** Accurately weigh and dissolve a known amount of 5-Methyl-1,2,3,4-tetrahydroquinoline in deionized, carbonate-free water. A co-solvent like methanol or DMSO may be used if aqueous solubility is low, but its effect on the pKa must be considered.
- **Titration Setup:** Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stirrer.
- **Titration:** Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using an automated titrator or a burette.
- **Data Collection:** Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- **Data Analysis:** Plot the measured pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point of the resulting sigmoid curve.



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Caption: Workflow for Potentiometric pKa Determination.

## Protocol 3: LogP Determination (Shake-Flask Method)

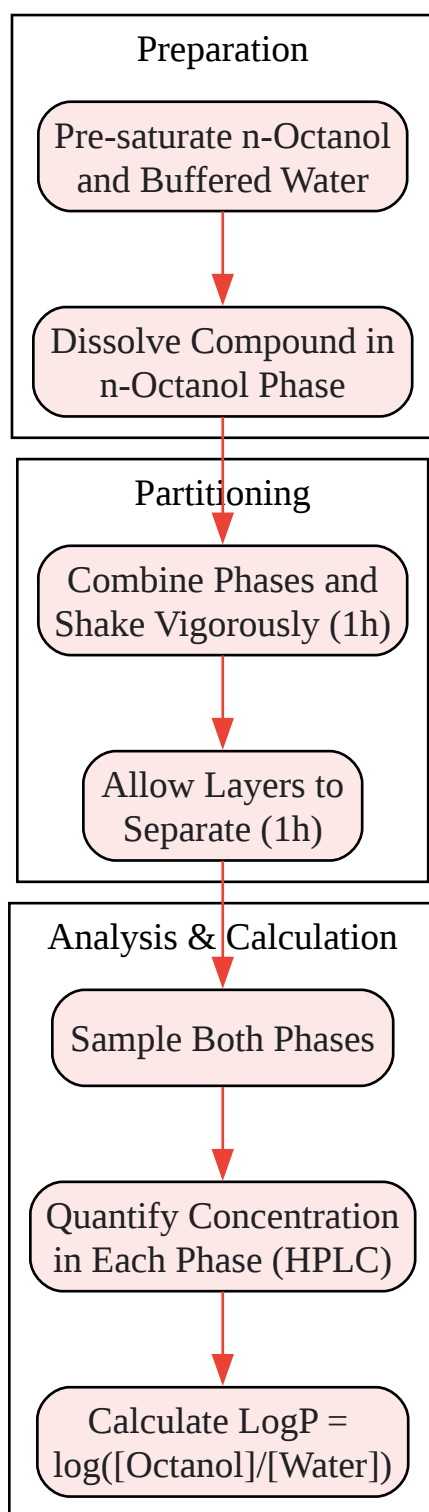
This protocol directly measures the partitioning of the compound between n-octanol (simulating a lipid environment) and water.[13]

Causality: The ratio of a compound's concentration at equilibrium in two immiscible phases (n-octanol and water) reflects its relative affinity for a lipophilic versus a hydrophilic environment. To measure the logP of the neutral species specifically, the aqueous phase must be buffered to a pH at least 2 units above the pKa of the compound, ensuring >99% of it is in the un-ionized form.<sup>[8][14]</sup>

#### Step-by-Step Methodology:

- Solvent Preparation: Pre-saturate n-octanol with a buffer (e.g., pH 10 carbonate buffer) and pre-saturate the buffer with n-octanol by mixing them vigorously for 24 hours and then separating the layers. This prevents volume changes during the experiment.
- Sample Preparation: Prepare a stock solution of 5-Methyl-1,2,3,4-tetrahydroquinoline in the pre-saturated n-octanol.
- Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated buffer in a separatory funnel or vial.
- Equilibration: Shake the mixture vigorously for 1 hour to facilitate partitioning, then allow the layers to separate completely for at least 1 hour.<sup>[15]</sup>
- Phase Separation & Analysis: Carefully collect samples from both the upper n-octanol layer and the lower aqueous layer.
- Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV).
- Calculation: Calculate the partition coefficient (P) as  $P = \frac{\text{[Concentration in Octanol]}}{\text{[Concentration in Water]}}$ . The final value is expressed as logP.





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Caption: Workflow for Shake-Flask LogP Determination.

## Safety and Handling

While specific data for the 5-methyl isomer is limited, data for related tetrahydroquinolines indicates that appropriate safety precautions are necessary. The parent compound, 1,2,3,4-tetrahydroquinoline, is classified as an irritant.[7] Safety Data Sheets for other isomers suggest the compound may be harmful if swallowed or in contact with skin.[16][17]

### Core Handling Requirements:

- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[16][18]
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[16]
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. [16][17]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.

## Conclusion

5-Methyl-1,2,3,4-tetrahydroquinoline presents a classic medicinal chemistry profile: a moderately lipophilic, basic scaffold with properties amenable to optimization. Its predicted pKa and logP values suggest it is a promising starting point for developing orally bioavailable agents. However, these predictions must be validated through rigorous experimental work. The protocols detailed in this guide provide a robust framework for generating the high-quality physicochemical data needed to confidently advance a compound through the drug discovery pipeline. By understanding and meticulously characterizing these core properties, researchers can unlock the full potential of this versatile chemical entity.

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